molecular formula C13H14N2O4 B4733814 2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE

2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE

Cat. No.: B4733814
M. Wt: 262.26 g/mol
InChI Key: LFOIQBZLIUINFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and an oxazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.

    Formation of the Oxazolyl Intermediate: The oxazolyl group can be introduced through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the oxazolyl intermediate under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).

    Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Hydroxyphenoxy or carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxazolyl group could play a role in binding to the active site of an enzyme, while the methoxyphenoxy group could enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-HYDROXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-METHOXYPHENOXY)-N-(12-IMIDAZOL-3-YL)PROPANAMIDE: Similar structure but with an imidazolyl group instead of an oxazolyl group.

Uniqueness

2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE is unique due to the combination of the methoxyphenoxy and oxazolyl groups, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9(13(16)14-12-7-8-18-15-12)19-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOIQBZLIUINFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.